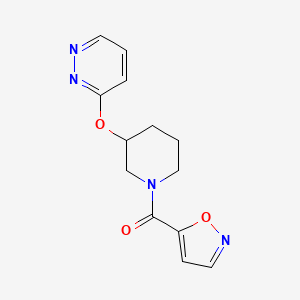

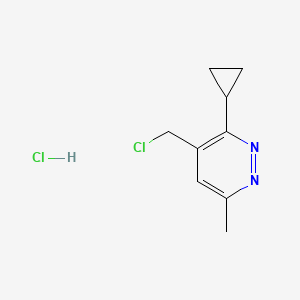

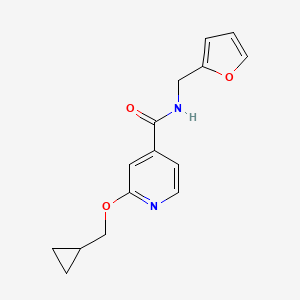

3-chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of imidazopyridine . It’s used in the treatment of diseases mediated by phosphatidylinositol-3-kinase (PI3K), mammalian target of rapamycin (mTOR), Signal transducer and activator of transcription 3 (STAT 3), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6) or a combination thereof . It’s particularly used in the treatment of cancer and inflammation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study conducted by Faidallah et al. (2016) on fluoropyrazolesulfonylurea and thiourea derivatives, which are chemically related to the specified compound, revealed significant antidiabetic activity. This research demonstrates the potential of these derivatives as hypoglycemic agents, indicating a promising avenue for future drug discovery in managing diabetes (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).

Antimalarial Activity

Another study by Silva et al. (2016) focused on pyrazolopyridine-sulfonamide derivatives, which have shown in vitro activity against the chloroquine-resistant Plasmodium falciparum clone. This highlights the potential of these compounds in developing new antimalarial drugs, offering hope for combating malaria resistance (Silva, Bernardino, Ferreira, Rogério, Carvalho, Boechat, & Pinheiro, 2016).

Imaging Agent for Neurodegenerative Disorders

Fookes et al. (2008) synthesized and evaluated substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), indicating their utility in positron emission tomography (PET) imaging of PBR expression in neurodegenerative disorders. This research opens up new possibilities for diagnosing and understanding the progression of diseases like Alzheimer's and Parkinson's (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).

Anticancer and Enzyme Inhibition

Gul et al. (2016) synthesized a series of sulfonamides that showed interesting cytotoxic activities and strong inhibition of carbonic anhydrase, a crucial enzyme for various physiological functions. These findings suggest the therapeutic potential of these compounds in cancer treatment and enzyme inhibition strategies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Antimicrobial Properties

The antimicrobial potential of sulfonamide derivatives has been explored, indicating their efficacy against various bacterial and fungal pathogens. This suggests a role for these compounds in developing new antimicrobial agents to combat infectious diseases (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Wirkmechanismus

This compound works by mediating the action of phosphatidylinositol-3-kinase (PI3K), mammalian target of rapamycin (mTOR), Signal transducer and activator of transcription 3 (STAT 3), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6) or a combination thereof . These pathways play an important role in cellular signaling and are associated with cell proliferation and carcinogenesis .

Safety and Hazards

The compound is labeled with the GHS09 symbol, indicating it’s hazardous to the aquatic environment . The hazard statement is H410, which means it’s very toxic to aquatic life with long-lasting effects . The precautionary statements are P273 and P501, which advise avoiding release to the environment and disposing of the contents/container in accordance with local regulations .

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN4O2S/c17-14-11-13(1-2-15(14)18)25(23,24)20-8-10-22-9-5-16(21-22)12-3-6-19-7-4-12/h1-7,9,11,20H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYKRYRNSMXULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2939159.png)

![N-[4-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2939163.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2939165.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole](/img/structure/B2939168.png)

![{[3-(Propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2939170.png)

![2-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2939174.png)